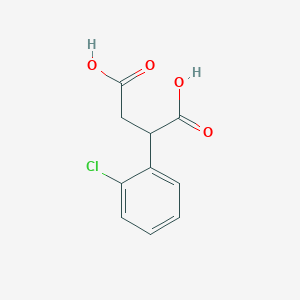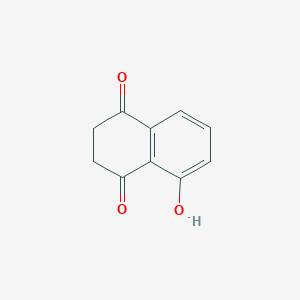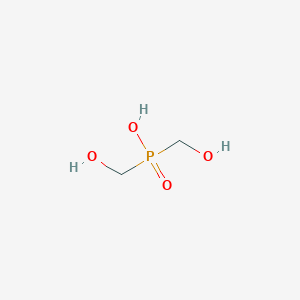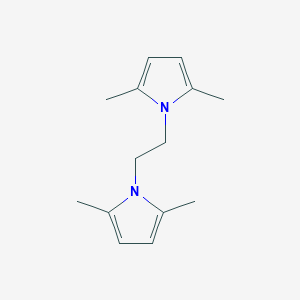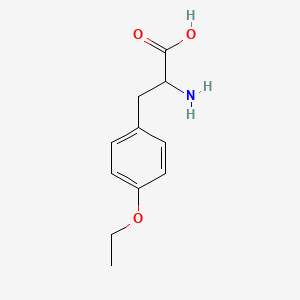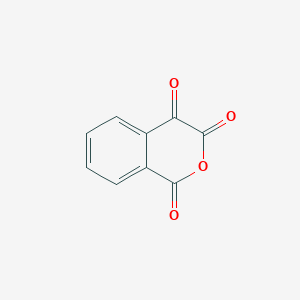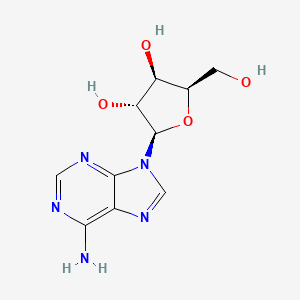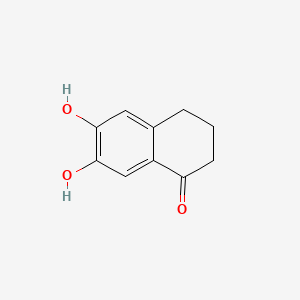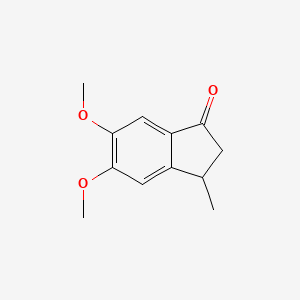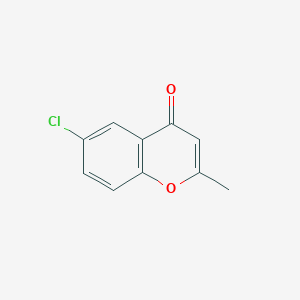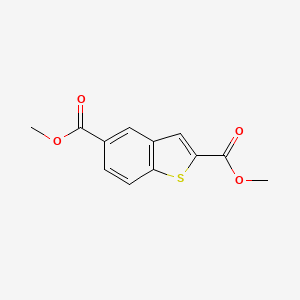
Butocrolol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butocrolol is a compound with the molecular formula C19H23NO6 and a molecular weight of 361.39 g/mol . It is a beta-adrenergic receptor blocker used primarily in the treatment of cardiovascular diseases . This compound is known for its ability to manage conditions such as hypertension and arrhythmias by blocking the action of certain natural chemicals in the body, like epinephrine, on the heart and blood vessels .
Preparation Methods
The synthesis of butocrolol involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of functional groups: Functional groups such as hydroxyl and amino groups are introduced through specific reactions like hydroxylation and amination.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.
Industrial production methods for this compound involve optimizing these synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Butocrolol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert this compound into its reduced forms using agents like sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Butocrolol has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound in studies involving beta-adrenergic receptor blockers.
Biology: Researchers use this compound to study the effects of beta-blockers on biological systems, particularly the cardiovascular system.
Medicine: this compound is investigated for its therapeutic potential in treating various cardiovascular conditions, including hypertension and arrhythmias.
Mechanism of Action
Butocrolol exerts its effects by blocking beta-adrenergic receptors, specifically beta-1 receptors in the heart. This action reduces the effects of adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure . The molecular targets of this compound include the beta-1 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system .
Comparison with Similar Compounds
Butocrolol is similar to other beta-adrenergic receptor blockers such as metoprolol and bisoprolol . it has unique properties that distinguish it from these compounds:
Metoprolol: Both this compound and metoprolol are selective beta-1 blockers, but this compound has a different chemical structure and may have different pharmacokinetic properties.
Bisoprolol: Similar to this compound, bisoprolol is also a selective beta-1 blocker.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and potential therapeutic benefits .
Properties
CAS No. |
55165-22-5 |
|---|---|
Molecular Formula |
C19H23NO6 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
9-[3-(tert-butylamino)-2-hydroxypropoxy]-4-hydroxy-7-methylfuro[3,2-g]chromen-5-one |
InChI |
InChI=1S/C19H23NO6/c1-10-7-13(22)14-15(23)12-5-6-24-16(12)18(17(14)26-10)25-9-11(21)8-20-19(2,3)4/h5-7,11,20-21,23H,8-9H2,1-4H3 |
InChI Key |
RRTGJSZJWLUVRE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=C(O1)C(=C3C(=C2O)C=CO3)OCC(CNC(C)(C)C)O |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C(=C3C(=C2O)C=CO3)OCC(CNC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


